REACTION_SMILES
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[CH3:33][S:34](=[O:35])[CH3:36].[Cl:1][c:2]1[cH:3][c:4]([CH:5]([CH2:6][CH2:7][O:8][CH:9]2[CH2:20][CH2:21][CH2:22][CH2:23][O:24]2)[CH2:10][NH:11][C:12]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)=[O:19])[cH:25][cH:26][c:27]1[Cl:28].[I:31][CH3:32].[K+:30].[OH-:29].[OH2:37]>>[CH3:10][NH:11][C:12]([c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[O:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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O=C(NCC(CCOC1CCCCO1)c1ccc(Cl)c(Cl)c1)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCC(CCOC1CCCCO1)c1ccc(Cl)c(Cl)c1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CNC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |